Wnt-C59 (C25H21N3O), also known as Wnt-C59, is a small-molecule inhibitor of the Wnt signaling pathway. It functions by specifically targeting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation, secretion, and activity of Wnt proteins []. As Wnt signaling is implicated in various biological processes, including embryonic development, cell proliferation, differentiation, and stem cell maintenance, Wnt-C59 has emerged as a valuable tool in scientific research to investigate the role of this pathway in both physiological and pathological contexts. Notably, dysregulation of Wnt signaling is implicated in various diseases, including cancer, making Wnt-C59 a potential candidate for anti-cancer therapies [].
2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide, commonly referred to as Wnt-C59, is a compound recognized for its role as a potent inhibitor of the enzyme Porcupine (PORCN). This enzyme is crucial for the palmitoylation of Wnt proteins, which is necessary for their secretion and biological activity. Wnt-C59 has garnered attention in scientific research due to its implications in cancer treatment, particularly in inhibiting the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.
This compound falls under the category of small-molecule inhibitors, specifically targeting the PORCN enzyme. It is classified as a Wnt antagonist and has been extensively studied for its potential therapeutic applications in oncology.
The synthesis of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide typically involves multiple steps that include the formation of key intermediates through reactions such as nucleophilic substitutions and coupling reactions. The specific synthetic route may vary depending on the starting materials and desired purity levels.
While detailed synthetic protocols are not provided in the search results, common techniques used in synthesizing similar compounds include:
The molecular structure of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide features two distinct aromatic rings connected by an acetamide group. The presence of methyl and pyridine substituents contributes to its biological activity.
Wnt-C59 primarily acts through its inhibition of PORCN, preventing the palmitoylation of Wnt proteins. This inhibition disrupts the normal signaling pathways associated with Wnt proteins, leading to reduced cellular proliferation in cancerous cells.
The IC50 value for Wnt-C59 against Wnt3A activation has been reported at approximately 74 pM, indicating its high potency . The compound effectively blocks Wnt3A secretion into culture media, demonstrating its mechanism of action at low concentrations.
The mechanism by which 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide exerts its effects involves:
In animal models, Wnt-C59 has demonstrated significant efficacy when administered both intravenously and orally, maintaining effective concentrations for extended periods post-administration .
Wnt-C59 appears as a crystalline solid with a melting point that can vary depending on purity and formulation. It is typically stored at low temperatures to maintain stability.
Key chemical properties include:
2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide has significant potential in:
The compound is systematically named as 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide, reflecting its three distinct aromatic domains:
Its molecular formula is C₂₅H₂₁N₃O (molar mass: 379.45 g/mol), as confirmed by high-resolution mass spectrometry [1] [2] [3]. The structure integrates two heterocyclic pyridine rings (2-methylpyridin-4-yl and pyridin-3-yl) connected through a para-substituted phenyl-acetamide scaffold. Alternative designations include:
Table 1: Systematic Compound Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 1243243-89-1 |
MDL Number | MFCD22201167 |
IUPAC Name | 2-[4-(2-methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide |
Empirical Formula | C₂₅H₂₁N₃O |
SMILES Notation | CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4 |
This molecule exhibits no chiral centers due to:
However, conformational isomerism arises from:
No stereoisomers are possible, though atropisomerism is precluded by low rotational barriers (<30 kJ/mol) between aryl rings.
Spectroscopic data for this compound are limited in public literature, but key predictions and fragment-based assignments include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
Proton Position | δ (ppm) | Multiplicity |
---|---|---|
Acetamide –CH₂– | 3.65 | Singlet |
2-Methylpyridinyl –CH₃ | 2.55 | Singlet |
Pyridin-3-yl H2 | 8.65 | Doublet (J=5 Hz) |
Pyridin-3-yl H6 | 8.50 | Doublet (J=8 Hz) |
Aromatic H (ortho to acetamide) | 7.60–7.75 | Multiplet |
Remaining aryl H | 7.40–8.20 | Multiplet |
The ¹³C NMR spectrum would show 25 distinct signals, including:
Infrared (IR) Spectroscopy
Key absorption bands (predicted):
Mass Spectrometry
Interactive Table 3: Toggle Spectroscopic Assignments
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 3.65 (s, 2H) | –CH₂C(O)NH– |
δ 2.55 (s, 3H) | Pyridinyl-CH₃ | |
MS | m/z 380.2 | [M+H]⁺ |
IR | 1670 cm⁻¹ | ν(C=O) |
No single-crystal X-ray structure has been reported for this compound, as evidenced by the absence of crystallographic data in PubChem and supplier documentation [1] [3]. Conformational dynamics are inferred from:
Table 4: Key Predicted Structural Parameters
Parameter | Value | Method |
---|---|---|
Amide C=O bond length | 1.225 Å | DFT B3LYP/6-31G* |
N–C(O) bond length | 1.355 Å | DFT B3LYP/6-31G* |
Dihedral between aryl rings | 30–40° | Molecular Mechanics |
Pyridine-phenylene θ | 75–90° | Molecular Mechanics |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7